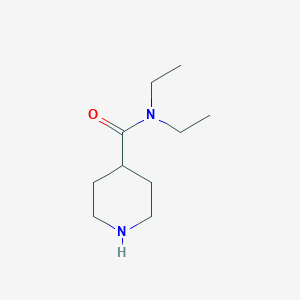

N,N-diethylpiperidine-4-carboxamide

説明

Contextual Significance of Piperidine-4-Carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. ijrpc.com Its inherent structural features, including a basic piperidine (B6355638) nitrogen and a carboxamide group capable of forming hydrogen bonds, allow for versatile interactions with a wide array of biological targets. units.it This has led to the development of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai

Researchers have successfully utilized this scaffold to design potent inhibitors for various enzymes and receptors implicated in disease. For instance, derivatives of piperidine-4-carboxamide have been instrumental in the discovery of CCR5 antagonists with potent anti-HIV-1 activity. acs.orgnih.gov These compounds function by blocking the CCR5 co-receptor, thereby preventing the entry of the HIV virus into host cells. One such compound, TAK-220, demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion. acs.org

Furthermore, the piperidine-4-carboxamide core has been a key element in the development of inhibitors for protein kinase B (Akt), a crucial node in cell signaling pathways that is often dysregulated in cancer. acs.org By modifying the scaffold, researchers have created potent and orally bioavailable Akt inhibitors that have shown promise in preclinical tumor models. acs.org The versatility of this scaffold is also evident in its application to target human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes. nih.gov Additionally, piperidine-4-carboxamides have been investigated as sigma-1 receptor ligands, which have potential applications in the treatment of neurological disorders. nih.gov The adaptability of the piperidine-4-carboxamide structure allows for fine-tuning of its physicochemical properties and biological activity through various substitutions, making it a valuable tool in the drug discovery process. units.it

Overview of Research Trajectories Pertaining to N,N-Diethylpiperidine-4-Carboxamide and Related Structures

Research specifically focused on this compound has often been part of broader investigations into the structure-activity relationships of piperidine-4-carboxamide derivatives. The synthesis of this compound has been described in the literature, for example, through the reaction of N,N-diethyl carbamoyl (B1232498) chloride with piperidine. luxembourg-bio.com

While detailed biological studies exclusively on this compound are not extensively documented in the public domain, research on structurally related compounds provides insight into its potential areas of application. For example, the N,N-diethylacetamide moiety, which shares the N,N-diethyl carboxamide feature, has been studied in comparison to other amides, highlighting how the diethyl groups influence properties like hydrophobicity.

Investigations into related piperidine-4-carboxamides have revealed a wide range of biological activities. For instance, derivatives where the piperidine nitrogen is substituted with various aromatic or alkyl groups have been synthesized and evaluated for their inhibitory effects on different biological targets. units.itnih.govnih.gov These studies underscore the modular nature of the piperidine-4-carboxamide scaffold, where modifications at the N-1 position of the piperidine ring and on the carboxamide nitrogen can lead to significant changes in potency and selectivity.

The exploration of compounds like 1-dibenzofuran-2-ylsulfonyl-N,N-diethylpiperidine-4-carboxamide and 1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide further illustrates the research trend of combining the this compound core with diverse sulfonyl and heterocyclic moieties to explore new chemical space and potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases. ontosight.aiontosight.ai

Interactive Data Table: Examples of Biologically Active Piperidine-4-Carboxamide Derivatives

| Compound Name | Target | Biological Activity | Reference |

| TAK-220 (5m) | CCR5 | Potent anti-HIV-1 activity, high CCR5 binding affinity (IC₅₀ = 3.5 nM) | acs.org |

| 16g | CCR5 | Antiviral activity against HIV-1 (IC₅₀ = 73.01 nM) | nih.gov |

| 16i | CCR5 | Antiviral activity against HIV-1 (IC₅₀ = 94.10 nM) | nih.gov |

| 2k | Sigma-1 Receptor | Very high σ1 affinity (Ki = 3.7 nM) and selectivity | nih.gov |

| 6 | hCA I | Inhibitory activity (Ki = 7.9 nM) | nih.gov |

| AZD5363 | Akt Kinases | Potent, orally bioavailable inhibitor | acs.org |

| MMV688844 (844) | DNA Gyrase | Active against Mycobacterium abscessus | asm.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-diethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKAXMBNTHBWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292129 | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-67-9 | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethylpiperidine 4 Carboxamide and Its Analogs

Established Synthetic Pathways for Piperidine-4-Carboxamide Core Structures

The construction of the fundamental piperidine-4-carboxamide framework can be achieved through several synthetic approaches, ranging from direct amidation reactions to more complex, multi-step sequences.

A primary and straightforward method for the synthesis of N,N-diethylpiperidine-4-carboxamide involves the amidation of a piperidine-4-carboxylic acid derivative. This can be accomplished by reacting piperidine-4-carboxylic acid with a suitable activating agent, such as thionyl chloride, to form the acyl chloride, which is then treated with diethylamine. justia.comsphinxsai.com The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can also facilitate the direct coupling of the carboxylic acid with the amine. researchgate.netnih.gov

Another approach involves the reaction of N,N-diethyl carbamoyl (B1232498) chloride with piperidine (B6355638). luxembourg-bio.com This reaction, typically performed in a solvent like dichloromethane, provides a direct route to the target compound. Furthermore, the aminolysis of active esters, such as N,N-diethyl carbamates of various HOBt derivatives, with piperidine in a solvent like acetonitrile, has been shown to yield this compound. luxembourg-bio.com

The table below summarizes common amidation reaction conditions.

| Starting Materials | Reagents | Solvent | Key Features |

| Piperidine-4-carboxylic acid, Diethylamine | Thionyl chloride | Chlorobenzene | Formation of an intermediate acid chloride. justia.com |

| Piperidine-4-carboxylic acid, Diethylamine | EDC, DMAP, HOBt | Acetonitrile | Direct coupling of acid and amine. nih.gov |

| N,N-Diethyl carbamoyl chloride, Piperidine | Dichloromethane | Direct formation of the amide bond. luxembourg-bio.com | |

| N,N-diethyl carbamates of HOBt derivatives, Piperidine | Acetonitrile | Aminolysis of an active ester. luxembourg-bio.com |

The synthesis of more complex piperidine-4-carboxamide derivatives often necessitates multistep reaction sequences. vulcanchem.comsmolecule.com For instance, the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide involves the initial formation of N,N-diethyl-1-methylpiperidine-4-carboxamide from 1-methylpiperidine-4-carboxylic acid, thionyl chloride, and diethylamine. google.com This intermediate then undergoes further reaction with a Grignard reagent derived from 2,6-dibromopyridine. google.com

Multistep syntheses are also employed to introduce diverse functionalities onto the piperidine ring or the carboxamide group, often involving protection and deprotection steps to manage reactive functional groups. researchgate.net These extended sequences allow for the construction of highly substituted and pharmacologically relevant molecules.

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods for piperidine derivatives. growingscience.com This includes the use of water as a solvent, which can prevent racemization of enantioenriched substrates in certain reactions. nih.gov One-pot, multi-component reactions are also being explored to increase efficiency and reduce waste. growingscience.com Catalytic procedures using recyclable catalysts are another area of focus to minimize the environmental impact of these syntheses. nih.gov While specific examples for this compound are not extensively detailed, the general trend in piperidine synthesis points towards the adoption of these greener methodologies.

Derivatization Strategies for this compound Analogs

Modification of the this compound structure is crucial for tuning its physicochemical properties and biological activity. These modifications can be broadly categorized into substitutions on the piperidine nitrogen and alterations to the carboxamide functional group.

The secondary amine of the piperidine ring in this compound is a common site for derivatization. N-alkylation can be readily achieved by reacting the parent compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF. researchgate.netresearchgate.net For example, N-methylation can be accomplished using formaldehyde (B43269) in formic acid. justia.com The introduction of a benzyl (B1604629) group at the 1-position of the piperidine has been shown to be favorable for interaction with certain biological receptors. nih.gov

Ring modifications, while less common for this specific compound, are a general strategy in piperidine chemistry to introduce conformational constraints or additional functional groups. nih.gov

The following table highlights various N-substitution reactions.

| Reagent | Base | Solvent | Product |

| Alkyl bromide/iodide | K₂CO₃ or NaH | DMF | N-alkyl-N,N-diethylpiperidine-4-carboxamide researchgate.net |

| Formaldehyde | Formic acid | - | N-methyl-N,N-diethylpiperidine-4-carboxamide justia.com |

| Benzyl bromide | K₂CO₃ | DMF | N-benzyl-N,N-diethylpiperidine-4-carboxamide nih.gov |

The diethylamino group of the carboxamide can be replaced with other amines to generate a library of analogs. This is typically achieved by starting with piperidine-4-carboxylic acid and coupling it with a different primary or secondary amine using standard amidation conditions. nih.govacs.org For example, reacting piperidine-4-carboxylic acid with various substituted anilines or benzylamines can lead to a diverse set of N-aryl or N-benzyl piperidine-4-carboxamides. acs.org These modifications can significantly impact the compound's interaction with biological targets. nih.gov

Incorporation of Fused Ring Systems and Remote Substituents

The synthesis of this compound analogs featuring complex structural motifs, such as fused rings and remote substituents, is a key area of chemical research. These modifications are crucial for exploring the structure-activity relationships of these compounds. Methodologies to achieve these structures range from cyclization cascades to create fused systems, to electrochemical methods for introducing substituents at specific, remote positions on the piperidine ring.

Fused Ring Systems:

The construction of piperidine derivatives fused with other ring systems often employs cycloaddition reactions. An efficient one-pot protocol for creating ring-fused piperidine derivatives involves an organocatalyzed asymmetric aza-Diels–Alder reaction. rsc.org This method uses lactols or cyclic hemiaminals as nucleophiles in a sequence with an iminium ion-induced cyclization to produce heterocyclic compounds with high stereoselectivity and three new stereogenic centers. rsc.org

Transition metal catalysis also provides powerful tools for synthesizing fused and substituted piperidines. For instance, a nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective method for preparing six-membered N-heterocycles. mdpi.com The proposed mechanism involves the coordination of the nickel catalyst to the diene, followed by insertion into the double bond nearer to an aromatic substituent to form a stable allylic intermediate that subsequently cyclizes. mdpi.com

Furthermore, complex fused ring systems can be linked to the piperidine core. An example is the synthesis of conjugates of quinoline (B57606) and thiazolidinone urea, where a piperidin-4-yloxy group is connected to a 6-methoxyquinoline (B18371) ring system. tandfonline.com This demonstrates the ability to append large, rigid fused ring structures to the piperidine scaffold, as detailed in the synthetic steps below.

Interactive Table 1: Synthesis of Quinoline-Piperidine Conjugate Intermediate

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product | Yield (%) |

|---|

This table outlines the initial step in creating a complex molecule where a substituted quinoline is prepared for linkage to a piperidine-containing moiety. tandfonline.com

Remote Substituents:

Introducing substituents at positions on the piperidine ring other than the nitrogen atom, particularly at the 2-position, requires specific synthetic strategies. A scalable and efficient method utilizes flow electrochemistry. nih.gov This approach begins with the anodic α-methoxylation of N-formylpiperidine. The resulting methoxylated intermediate serves as a stable precursor to a reactive N-formyliminium ion, which can then be attacked by various carbon nucleophiles to introduce substituents at the C-2 position. nih.gov This process allows for the controlled installation of functional groups at a site remote from the carboxamide group in analogous structures.

Interactive Table 2: Electrochemical Synthesis for C-2 Substitution of Piperidine Ring

| Step | Starting Material | Process | Key Intermediate | Result |

|---|---|---|---|---|

| 1 | N-formylpiperidine (4) | Anodic methoxylation in a flow electrolysis cell | Methoxylated piperidine (3) | Efficient and scalable formation of a precursor for C-2 substitution |

This table summarizes a modern electrochemical method for functionalizing the piperidine ring at a remote position, enabling the synthesis of diverse analogs. nih.gov

Other strategies for creating substituted piperidines include intramolecular cyclization cascades. The 6-endo-dig reductive hydroamination/cyclization of alkynes, mediated by acid, proceeds through an enamine and subsequent iminium ion formation, which is then reduced to yield the substituted piperidine. mdpi.com

Elucidation of Reaction Mechanisms in Carboxamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and a detailed understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions and achieving desired outcomes. Several key mechanisms are pertinent to the synthesis of this compound and related structures.

Carbodiimide-Mediated Amide Formation:

A classical and widely used method for synthesizing carboxamides involves the coupling of a carboxylic acid and an amine using a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC). The established mechanism proceeds through the initial reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, research has extended this classical scheme, showing that at high temperatures, N-acylureas are formed. researchgate.net These N-acylureas, which can be isolated, subsequently dissociate into an isocyanate and the target amide. researchgate.net The stability of the N-acylurea intermediate depends on the substituents; those formed from aliphatic carbodiimides are more thermally stable than those from aromatic ones. researchgate.net

Interactive Table 3: Intermediates in Carbodiimide-Mediated Amide Synthesis

| Reactants | Initial Intermediate | Secondary Intermediate | Final Products (at high temp.) |

|---|

This table illustrates the key species involved in the reaction of carboxylic acids with carbodiimides to form amides, highlighting the temperature-dependent pathway. researchgate.net

Mechanisms of Carboxamide Reduction:

The reduction of tertiary carboxamides can lead to either amines or aldehydes, and the product outcome is dictated by the reaction mechanism, which is highly dependent on the reducing agent used. ntu.edu.sg

Reduction with DIBAL (Diisobutylaluminum Hydride): DFT calculations have shown that the dimeric structure of DIBAL and the Lewis acidity of its aluminum center are crucial. ntu.edu.sg DIBAL coordinates to the carbonyl oxygen, and after hydride transfer, a tetrahedral anionic carbinol amine intermediate is formed. This intermediate is destabilized by the aluminum species, facilitating the cleavage of the C-O bond to ultimately yield the corresponding amine after hydrolysis. ntu.edu.sg

Reduction with NaH-NaI Composite: In contrast, when a sodium hydride-sodium iodide composite is used, the reduction also forms a tetrahedral anionic carbinol amine intermediate. However, this intermediate remains stable under the reaction conditions. ntu.edu.sg It does not decompose until the aqueous workup, during which it forms a protonated hemiaminal that readily collapses to the aldehyde and the corresponding amine. ntu.edu.sg This mechanistic difference explains the exclusive formation of aldehydes with the NaH-NaI system. ntu.edu.sg

Ugi Multicomponent Reaction:

For the rapid assembly of complex molecules, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for synthesizing α-acetoamido carboxamide derivatives. acs.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step. The mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic attack of the isocyanide and a subsequent Mumm rearrangement of the resulting nitrilium ion intermediate with the carboxylate to give the final stable product. acs.org The efficiency of this reaction allows for the creation of diverse libraries of complex carboxamides.

Structure Activity Relationship Sar Investigations of N,n Diethylpiperidine 4 Carboxamide Derivatives

Impact of Positional Isomerism and Substituent Electronic Effects on Biological Activity

The positioning of substituents on the piperidine (B6355638) ring and the electronic properties of those substituents play a critical role in the biological activity of N,N-diethylpiperidine-4-carboxamide derivatives.

Research into soluble epoxide hydrolase (sEH) inhibitors revealed that the placement of the carboxamide group on the piperidine ring is a key determinant of activity. A comparative study showed that moving the N,N-diethylamide group from the 4-position to the 3-position of the piperidine ring resulted in a significant increase in inhibitory activity against human sEH (HsEH). nih.gov For instance, compound B1, a 3-carboxamide derivative, was seven times more potent against HsEH than its 4-carboxamide counterpart, compound A1. nih.gov This suggests that the 3-position is favored for interaction with the target enzyme. nih.gov Further investigation into substituents on a phenyl ring attached to the piperidine core demonstrated the influence of electronic effects. In a series of antitubercular agents, it was found that para-substituted analogs on a phenyl ring were generally preferred over ortho or meta positions. nih.gov Among these, electron-withdrawing groups at the para-position, such as chloro and trifluoromethyl, were shown to enhance activity. For example, substituting a chlorine atom with a more electron-withdrawing trifluoromethyl group on the phenyl moiety of a piperidine-4-carboxamide derivative resulted in an approximately 8-fold increase in potency against Mycobacterium abscessus. asm.org Conversely, a para-fluoro substituent led to the lowest potency in a series of MenA inhibitors. nih.gov

The electronic nature of substituents also governs the reactivity of related compounds. In studies on the aminolysis of N,N-diethyl carbamates, the reaction rates were found to correlate with Hammett values, indicating a direct influence of the electronic properties of the leaving group on the reaction mechanism. luxembourg-bio.com Specifically, electron-withdrawing groups on a benzotriazolyl leaving group increased the rate of formation of this compound. luxembourg-bio.com

Table 1: Impact of Positional Isomerism on sEH Inhibition

| Compound | Piperidine Substitution Position | HsEH IC₅₀ (nM) | MsEH IC₅₀ (nM) |

|---|---|---|---|

| A1 | 4 | 2.2 | 0.53 |

| B1 | 3 | 0.35 | 0.38 |

Data sourced from a study on soluble epoxide hydrolase inhibitors. nih.gov

Table 2: Effect of Phenyl Ring Substituents on M. abscessus Activity

| Compound | Substituent at position 4 of phenyl ring | MIC (µM) |

|---|---|---|

| 844 | -Cl | 6-14 |

| 844-TFM | -CF₃ | 1.5-6 |

Data sourced from a study on piperidine-4-carboxamides targeting DNA gyrase. asm.org

Analysis of Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry is a fundamental factor that significantly influences the pharmacological properties of piperidine-4-carboxamide derivatives, as the spatial arrangement of atoms dictates how a molecule interacts with its biological target. nih.govresearchgate.net Enantiomers of a chiral drug can exhibit substantial differences in potency, pharmacological action, and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com

For piperidine derivatives, the configuration and preferred conformation are crucial for opioid receptor activity. nih.gov Studies on 4-alkyl-4-arylpiperidines have shown that potent opioid agonists typically prefer an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when protonated. nih.gov This specific stereochemical arrangement allows for favorable interactions with the opioid receptor. Conversely, compounds that exhibit a preference for an equatorial 4-aryl group, such as the cis 3,4-dimethyl derivative, tend to act as antagonists. nih.gov

The antidepressant paroxetine, which contains a substituted piperidine ring, illustrates the importance of stereoisomerism. It has two chiral centers, resulting in four possible stereoisomers. mdpi.com The therapeutically active enantiomer possesses the specific (–)-trans-(3S, 4R) configuration, highlighting the high degree of stereoselectivity in its mechanism of action. mdpi.com Similarly, the therapeutic efficacy of sertraline, another antidepressant with a piperidine-like structure, is attributed to the (+)-cis-(1S, 4S) enantiomer. mdpi.com These examples underscore that a specific three-dimensional structure is often required for optimal biological activity and selectivity. Even if a drug is administered as a single pure enantiomer, the potential for in vitro or in vivo racemization necessitates methods to distinguish between enantiomers. nih.gov

Ligand Efficiency and Lipophilicity Efficiency in Piperidine-4-Carboxamide Series

In drug discovery, optimizing the potency of a compound while maintaining favorable physicochemical properties is a primary goal. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the quality of drug candidates and guide lead optimization. researchgate.netresearchgate.net LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity, helping to avoid the trend of increasing activity simply by increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic profiles. nih.govacs.org

In the development of inhibitors for the multidrug transporter P-glycoprotein, LE and LLE profiles were used to identify derivatives with the best activity-to-size or activity-to-lipophilicity ratio. nih.gov It was noted that smaller ligands, such as a piperidine analogue, sometimes show higher efficiency values than larger, more complex derivatives. nih.gov For a series of soluble epoxide hydrolase (sEH) inhibitors, the N,N-diethylamide derivative (compound A1) showed potent effects, and its LLE was a considered parameter in its evaluation. nih.gov

Similarly, in the optimization of quinoline-4-carboxamide derivatives as antimalarial agents, LLE was a critical parameter. lshtm.ac.uk The initial screening hit had suboptimal properties, but optimization efforts focused on improving both potency and pharmacokinetic profiles, with LLE serving as a guide. lshtm.ac.uk For a series of anticancer agents, LLE was calculated to select the most promising lead compounds and reduce the risk of off-target effects associated with high lipophilicity. researchgate.net Adherence to criteria such as an IC₅₀ ≤ 10 μM and an LLE ≥ 1.5 helped identify candidates with the lowest predicted toxicological risk. researchgate.net These examples demonstrate the utility of LE and LLE in rationally guiding the optimization of piperidine-4-carboxamide and related series toward compounds with a better balance of properties. researchgate.netnih.govlshtm.ac.uk

Table 3: Physicochemical and Efficiency Metrics for Selected sEH Inhibitors

| Compound | HsEH pIC₅₀ | cLogP | Ligand Lipophilicity Efficiency (LLE) |

|---|---|---|---|

| A1 | 8.66 | 4.517 | 4.143 |

| B1 | 9.46 | 4.517 | 4.943 |

| B3 | 9.55 | 4.768 | 4.782 |

LLE is calculated as pIC₅₀ - cLogP. Data sourced from a study on sEH inhibitors. nih.gov

Rational Design Principles Guiding SAR Optimization

Rational design principles are fundamental to the optimization of structure-activity relationships (SAR) for this compound derivatives and related compounds. These approaches leverage computational and structural information to guide the synthesis of more potent and selective molecules. nih.govnih.gov

A key principle in rational drug design is the use of ligand-based methods when the three-dimensional structure of the target is unknown. nih.gov These methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, elucidate the relationship between a compound's structure and its biological activity. nih.govnih.gov For instance, the development of inhibitors for the Tropomyosin receptor kinase (TRK) involved creating a pharmacophore model to understand the SAR of a 2,4-diaminopyrimidine (B92962) scaffold, guiding the synthesis of more effective compounds. nih.gov

Structure-based design is employed when the target's structure is available. In the development of inhibitors for Mycobacterium abscessus, a piperidine-4-carboxamide hit was identified from a whole-cell screen. asm.org Subsequent optimization was guided by substituting functional groups to enhance potency, such as replacing a chlorine atom with a trifluoromethyl group, which led to an 8-fold increase in activity. asm.org This modification was based on understanding the interactions with the target, DNA gyrase. asm.org

Another rational design strategy involves modifying the core scaffold to improve properties. In the search for soluble epoxide hydrolase (sEH) inhibitors, it was found that changing the amide substitution from the 4-position to the 3-position of the piperidine ring enhanced activity. nih.gov Furthermore, introducing polar groups, such as small molecule amine alcohols, was a deliberate strategy to increase water solubility and activity. nih.gov This systematic approach of exploring positional isomers and adding specific functional groups is a hallmark of rational design aimed at optimizing SAR. nih.govnih.gov

Comparative SAR Studies with Related Piperidine Derivatives

Comparative structure-activity relationship (SAR) studies are essential for understanding the unique contributions of the this compound scaffold relative to other piperidine derivatives. These comparisons help to identify privileged substructures and guide future design efforts. nih.gov

In the development of P-glycoprotein (P-gp) inhibitors, a piperidine analogue was compared to other derivatives, including those with a 4-tolylpiperazine moiety. nih.gov The finding that both a top-ranked benzophenone (B1666685) analogue and a potent propafenone (B51707) analogue contained the 4-tolylpiperazine group suggested it might be a privileged substructure for P-gp inhibition. nih.gov Another comparison involved a derivative with a 4-hydroxy-4-phenyl-piperidine moiety, which showed a significant increase in potency, pointing to a specific hydrogen bond interaction mediated by the hydroxyl group. nih.gov

Studies on antitubercular agents targeting MenA also involved comparing different piperidine-based scaffolds. The introduction of new moieties, such as a 4-morpholinobenzyl group, was explored to improve physicochemical properties, although this did not always lead to enhanced inhibitory potency. nih.gov The systematic study of how different substituents at the 4-position of the piperidine ring affect molecular properties and reactivity is a common theme in medicinal chemistry, driving the evolution from simpler piperidines to more complex and functionally optimized derivatives.

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Studies by Piperidine-4-Carboxamide Derivatives

Piperidine-4-carboxamide derivatives have been investigated for their potential to inhibit several key enzymes involved in various pathological processes.

A significant area of research has been the evaluation of piperidine-4-carboxamides as inhibitors of DNA gyrase in mycobacterial pathogens, particularly Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen. nih.govnih.gov

Detailed Research Findings:

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors. nih.govnih.gov A notable compound from this class, MMV688844 (also referred to as 844), was initially discovered in a whole-cell screen against Mycobacterium tuberculosis and subsequently identified as a hit against M. abscessus. nih.govresearchgate.net Further studies on MMV688844 and a more potent analog, 844-TFM, have shown that these compounds exhibit bactericidal and anti-biofilm activity against all three subspecies of the M. abscessus complex. nih.govresearchgate.net

The mechanism of action was confirmed through the generation of spontaneous resistant mutants, which had mutations in the gyrA and gyrB genes, encoding the subunits of DNA gyrase. nih.govresearchgate.net Biochemical assays with recombinant M. abscessus DNA gyrase confirmed that P4Cs directly inhibit the wild-type enzyme but not the resistant mutant form. nih.govnih.gov These compounds induce the recA promoter, which is indicative of DNA damage, similar to the action of fluoroquinolones. nih.gov Importantly, P4C-resistant strains show limited cross-resistance to the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance to the novel benzimidazole (B57391) DNA gyrase inhibitor SPR719, suggesting a distinct binding mode. nih.govnih.gov

| Compound | Target Enzyme | Organism | IC50 (μM) | Reference |

| MMV688844 (844) | DNA Gyrase | M. abscessus | 4.6 | researchgate.net |

| 844-TFM | DNA Gyrase | M. abscessus | 1.9 | researchgate.net |

Derivatives of piperidine-4-carboxamide have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of epoxyeicosatrienoic acids (EETs). nih.gov EETs are known for their anti-inflammatory, vasodilatory, and anti-fibrotic properties, making sEH an attractive therapeutic target. nih.gov

Detailed Research Findings:

Research into piperidine-derived amide inhibitors of human sEH has led to the identification of potent compounds. nih.gov In one study, the N,N-diethylamide derivative of a piperidine-4-carboxamide scaffold, referred to as compound A1, demonstrated potent inhibition of both human and murine sEH. nih.gov The inhibition of sEH by these compounds leads to an increase in the concentration of beneficial EETs. nih.gov Docking studies suggest that these inhibitors bind within the catalytic pocket of the sEH enzyme, in close proximity to key amino acids involved in the hydrolysis of EETs. nih.gov

| Compound | Target Enzyme | Species | IC50 (nM) | Reference |

| Compound A1 | Soluble Epoxide Hydrolase (sEH) | Human (HsEH) | 2.2 | nih.gov |

| Compound A1 | Soluble Epoxide Hydrolase (sEH) | Murine (MsEH) | 0.53 | nih.gov |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov While various compounds have been investigated as NAPE-PLD inhibitors, including benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides and pyrimidine-4-carboxamides, there is currently no specific research available detailing the inhibitory activity of N,N-diethylpiperidine-4-carboxamide or its direct derivatives on NAPE-PLD. nih.govresearchgate.net

The piperidine-4-carboxamide scaffold has been utilized in the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. However, specific inhibitory data for this compound against FLT3, VEGFR2, AXL, and c-Met is not extensively documented in the available literature. Research has focused on broader classes of piperidine-containing derivatives.

Detailed Research Findings:

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia (AML). While various 1H-pyrazole-3-carboxamide derivatives containing piperidine (B6355638) moieties have been synthesized and shown potent activity against FLT3, direct data for this compound is lacking. nih.govmdpi.com Some studies have indicated that replacing aromatic rings with a piperidine structure can lead to a decrease in inhibitory activity against FLT3. nih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis. A study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives identified a compound (6b) with anti-proliferative activity against the HepG2 human liver cancer cell line (IC50 of 11.3 μM), which was suggested to be partly due to VEGFR2 inhibition. nih.gov

AXL: AXL receptor tyrosine kinase is implicated in cancer progression and drug resistance. Fused-pyrazolone carboxamide derivatives have been developed as potent AXL inhibitors, but these structures are distinct from this compound. nih.gov

c-Met: The c-Met kinase is a target in various cancers. A series of compounds with a 3-carboxypiperidin-2-one scaffold have shown significant inhibitory effects on c-Met, but these are structurally different from the this compound core. nih.govnih.gov

| Derivative Class | Target Kinase | Representative Compound Activity | Reference |

| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2 | Compound 6b: IC50 = 11.3 μM (HepG2 cells) | nih.gov |

Receptor Interaction and Binding Studies

Beyond enzyme inhibition, derivatives of this compound have been designed and evaluated for their ability to interact with and modulate the activity of specific receptors.

A significant body of research has focused on N,N-diethyl-4-(...)-benzamide derivatives that incorporate a piperidine ring as agonists for the delta opioid receptor, a promising therapeutic target for various pain conditions. nih.gov

Detailed Research Findings:

A class of compounds derived from N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide has been shown to bind with high affinity and selectivity to the delta opioid receptor, acting as full agonists. researchgate.net These compounds were designed based on the structure of SNC-80, a known delta opioid receptor agonist, by replacing the piperazine (B1678402) ring with a piperidine ring. researchgate.net

Further optimization of a spirocyclic derivative led to the discovery of ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide), a potent, selective, and orally bioavailable delta opioid receptor agonist. nih.gov This compound was selected as a clinical candidate for the treatment of pain. nih.gov The research in this area highlights how modifications of the piperidine-containing benzamide (B126) structure can be fine-tuned to achieve desired pharmacological properties at the delta opioid receptor.

| Compound | Target Receptor | Activity | Status | Reference |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid Receptor | Potent and selective agonist | Preclinical | researchgate.net |

| ADL5859 | Delta Opioid Receptor | Potent, selective, orally bioavailable agonist | Clinical Candidate | nih.gov |

CCR5 Receptor Antagonism

The piperidine-4-carboxamide moiety is a key component in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists. nih.gov CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. nih.govnih.gov Antagonists bearing this scaffold block the virus's entry mechanism, representing a significant therapeutic strategy.

A notable example is TAK-220, a piperidine-4-carboxamide derivative that demonstrates highly potent anti-HIV-1 activity. nih.gov Research into improving the metabolic stability of this class of compounds led to the discovery of TAK-220, which exhibits high binding affinity for the CCR5 receptor and potent inhibition of HIV-1 envelope-mediated membrane fusion. nih.gov Studies on the binding sites of TAK-220 reveal that its inhibitory action involves interactions with amino acid residues in transmembrane domains (TMs) 4, 5, and 6 of the CCR5 receptor, in addition to a previously identified binding pocket formed by TMs 1, 2, 3, and 7. nih.gov This expanded interaction profile may contribute to its enhanced affinity and efficacy compared to earlier antagonists. nih.gov

| Compound | Target/Assay | IC50 / EC50 |

| TAK-220 | CCR5 Binding Affinity | IC50 = 3.5 nM |

| HIV-1 Membrane Fusion | IC50 = 0.42 nM | |

| HIV-1 Replication (Clinical Isolates) | Mean EC50 = 1.1 nM | |

| RANTES Binding to human CCR5 | IC50 = 3.5 nM | |

| Compound 5f (TAK-220 precursor) | HIV-1 Membrane Fusion | IC50 = 5.8 nM |

| Unnamed Piperidine 19 | CCR5 Inhibition (Calcium mobilization) | IC50 = 25.73 nM |

| Anti-HIV Activity | IC50 = 73.01 nM |

This table presents inhibitory and effective concentrations for various piperidine-4-carboxamide derivatives against CCR5 and HIV-1. nih.govnih.govnih.gov

Investigations into Other Potential Receptor System Engagements

Beyond CCR5, piperidine-based carboxamide structures have been investigated for their interactions with other receptor systems, demonstrating the versatility of this chemical scaffold.

Sigma Receptors: Derivatives of piperidine-4-carboxamide have been designed and evaluated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. sigmaaldrich.cn The sigma receptor family is implicated in a range of neurological disorders and cancer. nih.gov Studies have identified specific piperidine-based alkylacetamide derivatives with mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov The piperidine moiety is considered a critical structural feature for interaction with these receptors. nih.gov Research has shown that N-substituted piperidine derivatives can achieve high, subnanomolar affinity for the σ1 receptor. uniba.itchemrxiv.org

Transient Receptor Potential Vanilloid-1 (TRPV1): A series of piperidine carboxamides were developed as potent antagonists for the TRPV1 receptor, a target for pain treatment. Through the evaluation of a focused library, a benzoxazinone (B8607429) amide derivative was identified that showed good potency in cell-based assays. researchgate.net

Other Enzyme Systems: The piperidine-4-carboxamide scaffold has also been explored for its potential to inhibit enzymes such as urease. A series of pyridine (B92270) carboxamide derivatives were synthesized and showed potent urease inhibition, with the most active compounds having IC50 values in the low micromolar range. mdpi.com

Phenotypic Screening and Target Deconvolution Methodologies for Piperidine-4-Carboxamide Compounds

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, has been instrumental in discovering novel activities for piperidine-4-carboxamide compounds. nih.govcriver.com A crucial subsequent step is target deconvolution, the process of identifying the specific molecular target responsible for the observed phenotype. bohrium.com

One successful application of this approach involved a high-throughput phenotypic screen to find compounds with antimalarial activity. This effort identified a piperidine carboxamide, SW042, with sub-micromolar activity against Plasmodium falciparum. nih.govnih.gov To identify the molecular target (target deconvolution), researchers selected for parasites resistant to SW042. nih.govmalariaworld.org Genetic analysis of these resistant parasites revealed point mutations in the β5 active site of the P. falciparum proteasome (Pfβ5), identifying it as the compound's target. nih.govproteomexchange.org Further structural analysis using cryo-electron microscopy confirmed that an analog, SW584, binds non-covalently to a previously unexplored pocket of the proteasome. nih.govmalariaworld.org

In another example, a gene biomarker-based phenotypic screening approach was used to identify modulators of macrophage polarization. acs.orgnih.gov This screen identified a 3,4-disubstituted piperidine derivative, S-28, as a lead compound capable of modulating macrophage M2 polarization, a process beneficial for treating autoimmune diseases like multiple sclerosis. acs.orgnih.gov Similarly, screening of small-molecule libraries led to the identification of an N-arylpiperidine-3-carboxamide that induced senescence-like phenotypic changes in human melanoma cells. nih.gov

Analysis of Intracellular Signaling Pathway Modulation by this compound Analogs

Following target engagement, piperidine-4-carboxamide analogs can modulate various intracellular signaling pathways to exert their biological effects. The specific pathways affected are dependent on the biological target and the cellular context.

In the context of macrophage polarization, mechanistic studies of the 3,4-disubstituted piperidine derivative D11 (an analog of the initial hit S-28) demonstrated that it promotes M2 polarization by activating the phosphorylation of Stat3 and Akt. acs.orgnih.gov The PI3K/Akt signaling pathway is a known regulator of macrophage polarization. mdpi.com The activation of these specific signaling proteins provides a molecular explanation for the observed phenotypic effect of inducing an anti-inflammatory M2 macrophage state. acs.orgnih.gov

Piperidine-containing compounds have also been shown to influence other critical signaling pathways in different disease models. For instance, piperine, which contains a piperidine ring, can activate or inhibit pathways such as NF-κB and PI3K/Akt, and induce apoptosis through the activation of caspase-3 and caspase-9 in cancer cells. nih.gov While not direct analogs of this compound, these findings illustrate the broader potential of piperidine-containing structures to significantly impact key intracellular signaling cascades. nih.gov

Preclinical Pharmacological Efficacy and in Vivo Investigations

Antimicrobial Activity in Preclinical Models

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine-4-carboxamide derivatives have been identified as a promising class of compounds with a range of antimicrobial activities.

Efficacy against Nontuberculous Mycobacteria (e.g., Mycobacterium abscessus)

Nontuberculous mycobacteria (NTM) are increasingly recognized as significant human pathogens, with Mycobacterium abscessus being notoriously difficult to treat due to its intrinsic multidrug resistance. asm.org The piperidine-4-carboxamide (P4C) MMV688844 was identified as a promising compound against M. abscessus in a whole-cell screen. asm.orgnih.gov Further research led to the development of more potent analogs, such as 844-TFM, which demonstrated a nearly 10-fold increase in activity compared to the parent compound. nih.gov

These P4C compounds have been shown to be bactericidal and effective against M. abscessus biofilms. asm.orgnih.gov Their mechanism of action involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. asm.orgnih.govacs.org Specifically, P4Cs are suggested to be a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.govacs.org This is supported by evidence that resistance to P4Cs maps to the gyrA and gyrB genes, which encode the subunits of DNA gyrase. asm.orgnih.gov Importantly, there is limited cross-resistance with fluoroquinolones like moxifloxacin (B1663623), which also target DNA gyrase, suggesting a different binding mode. asm.orgnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the anti-M. abscessus activity of P4C derivatives. These studies have led to the identification of analogs with improved potency and metabolic stability. nih.govacs.org For instance, compounds 5l and 5r showed more potent inhibition of M. abscessus growth compared to 844-TFM and moxifloxacin. nih.gov

Table 1: In Vitro Activity of Piperidine-4-Carboxamide Derivatives against M. abscessus

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| MMV688844 (844) | M. abscessus | DNA gyrase inhibitor | Identified as a hit in a whole-cell screen; bactericidal and antibiofilm activity. asm.orgnih.gov |

| 844-TFM | M. abscessus | DNA gyrase inhibitor | ~10-fold more active than MMV688844. nih.gov |

| 5l and 5r | M. abscessus | DNA gyrase inhibitor | Showed more potent inhibition of M. abscessus growth than 844-TFM and moxifloxacin. nih.gov |

Antiviral Efficacy in Cell-Based Assays (e.g., Hepatitis C Virus)

The hepatitis C virus (HCV) is a major cause of chronic liver disease. nih.gov While direct-acting antivirals (DAAs) have revolutionized treatment, the need for new antiviral agents persists. nih.govjidc.org The HCV NS3/4A protease is a key enzyme in the viral life cycle and a validated target for antiviral drugs. nih.govnih.gov

Research into piperidine-4-carboxamide derivatives has also explored their potential as antiviral agents. For example, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized as CCR5 inhibitors, which can block HIV-1 entry into cells. nih.gov Two compounds, 16g and 16i , demonstrated notable antiviral activity with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov While this research focused on HIV-1, it highlights the potential of the piperidine-4-carboxamide scaffold in developing antiviral therapies. The specific activity of N,N-diethylpiperidine-4-carboxamide against HCV has not been extensively reported in the provided context.

Broad-Spectrum Antimicrobial Properties of Piperidine-4-Carboxamide Derivatives

Beyond their specific activity against mycobacteria and viruses, piperidine-4-carboxamide derivatives have demonstrated broader antimicrobial potential. researchgate.net For instance, certain adamantane-linked isothiourea derivatives incorporating a piperidine (B6355638) moiety displayed significant broad-spectrum antibacterial activity. mdpi.com Specifically, compounds 7a–c showed marked activity against a panel of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL. mdpi.com

Furthermore, other studies have reported the synthesis of benzoyl and sulfonyl derivatives of piperidine-4-carboxamide with varying degrees of antibacterial and antifungal activity. researchgate.netresearchgate.net For example, one study found that a dinitrobenzoyl derivative of piperidine-4-carboxamide (Compound I) showed moderate antifungal activity. researchgate.net Another study reported that a trimethylbenzenesulfonyl derivative (Compound III) also exhibited good antifungal activity. researchgate.net These findings underscore the versatility of the piperidine-4-carboxamide scaffold in the development of new antimicrobial agents. mdpi.com

Anti-inflammatory and Immunomodulatory Potentials (via sEH inhibition)

Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. nih.govresearchgate.netnih.gov Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for a variety of inflammatory diseases. nih.govnih.govmdpi.com

Piperidine-4-carboxamide derivatives have emerged as potent inhibitors of sEH. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the piperidine ring can significantly impact inhibitory potency. nih.gov For instance, the N,N-diethylamide derivative, compound A1 , showed potent inhibition of both human and murine sEH, with IC50 values of 2.2 nM and 0.53 nM, respectively. nih.gov

The anti-inflammatory effects of sEH inhibitors are well-documented. researchgate.netdovepress.comnih.gov By stabilizing EETs, these compounds can reduce the production of pro-inflammatory mediators and suppress inflammatory responses in various preclinical models. dovepress.comgoogle.com This mechanism suggests that this compound and related sEH inhibitors could have therapeutic potential for a range of inflammatory conditions.

Anticonvulsant Properties in Animal Models (of related piperidine carboxamides)

The piperidine ring is a common structural motif in many anticonvulsant drugs. researchgate.netbrieflands.comresearchgate.net Research has explored the anticonvulsant potential of various piperidine carboxamide derivatives in animal models of epilepsy. researchgate.netsci-hub.sesemanticscholar.org

While specific studies on this compound were not detailed in the provided search results, related piperidine derivatives have shown promising anticonvulsant activity. For example, some studies have focused on derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors, with several compounds demonstrating significant anticonvulsant effects. researchgate.net Other research has investigated pyrrolidine-2,5-diones and piperidine-2,6-diones, with a number of these compounds showing protection against seizures in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.net These findings suggest that the piperidine carboxamide scaffold is a viable starting point for the development of new anticonvulsant agents.

Hypotensive Effects (of related piperidine carboxamides)

Piperidine and its derivatives have also been investigated for their cardiovascular effects, including their potential to lower blood pressure. nih.govresearchgate.net Several studies have reported the hypotensive properties of various piperidine carboxamide analogs in animal models. nih.govresearchgate.netresearchgate.netnih.gov

One study described the synthesis of N-substituted phenacyl piperidine derivatives and their evaluation for hypotensive activity in normotensive anesthetized rats. researchgate.net While some compounds showed mild hypertensive activity, one derivative demonstrated a more significant hypotensive effect than the parent molecule. researchgate.net Another study focused on optimizing piperamide (B1618075) analogues from natural prototypes and found that a synthetic amide, compound 11 (N-[5-(4'-methoxyphenyl)-2(E)-pentenoyl]thiomorpholine), exhibited potent hypotensive effects. nih.gov Although not directly this compound, these findings indicate that the broader class of piperidine carboxamides holds promise for the development of new antihypertensive agents. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| MMV688844 (844) |

| 844-TFM |

| 5l |

| 5r |

| Moxifloxacin |

| 16g |

| 16i |

| 7a |

| 7b |

| 7c |

| Compound I (1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide) |

| Compound III (1-(2ʹ, 4ʹ,6ʹ-Trimethylbenzenesulfonyl)-piperidine-4-carboxylic acid amide) |

| A1 (N,N-diethylamide derivative) |

| 11 (N-[5-(4'-methoxyphenyl)-2(E)-pentenoyl]thiomorpholine) |

| Acetylcholine |

| Noradrenaline |

| Clarithromycin |

| Amikacin |

| Imipenem-cefoxitin |

| Tigecycline |

| Clofazimine |

| Linezolid |

| SPR719 |

| Gepotidacin |

| Maraviroc |

| Telaprevir |

| Boceprevir |

| Ribavirin |

| Sofosbuvir |

| Velpatasvir |

| Grazoprevir |

| Elbasvir |

| Ombitasvir |

| Paritaprevir |

| Ritonavir |

| Dasabuvir |

| Asunaprevir |

| Vaniprevir |

| Narlaprevir |

| Daclatasvir |

| Tiagabine |

| Diazepam |

| Phenytoin |

| Ethosuximide |

| Carbamazepine |

| Lamotrigine |

| Gabapentin |

| Crizotinib |

| Donepezil |

| Risperidone |

| Methylphenidate |

| TPPU (1‐trifluoromethoxyphenyl‐3‐(1‐propionylpiperidin‐4‐yl) urea) |

| AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) |

Biofilm Eradication Studies

A class of compounds known as piperidine-4-carboxamides (P4Cs) has demonstrated notable bactericidal and antibiofilm efficacy against Mycobacterium abscessus, a pathogen known for its intrinsic multidrug resistance and ability to form biofilms that complicate treatment. asm.orgresearchgate.netnih.govnih.gov

In preclinical evaluations, the P4C analog MMV688844 (also referred to as 844) and a more potent derivative, 844-TFM, were assessed for their activity against established biofilm cultures of M. abscessus. asm.orgresearchgate.net Exponentially growing biofilm cultures were exposed to these compounds at concentrations equivalent to 1, 4, and 8 times their minimum inhibitory concentration (MIC). The number of surface-attached colony-forming units (CFU) was then measured after two and three days of treatment to determine the extent of biofilm eradication. researchgate.net Both MMV688844 and 844-TFM exhibited significant activity against M. abscessus grown as a biofilm, an encouraging finding given that most clinically used drugs for M. abscessus are bacteriostatic and lack substantial antibiofilm properties. researchgate.netmdpi.com This capability is crucial, as the biofilm-forming nature of M. abscessus in patients is a major contributor to poor treatment outcomes. researchgate.net

| Compound | Target Pathogen | Observed Activity | Significance |

|---|---|---|---|

| MMV688844 (844) | Mycobacterium abscessus | Demonstrated bactericidal and antibiofilm activity. asm.orgresearchgate.net | Offers a potential advantage over existing bacteriostatic drugs that lack antibiofilm efficacy. researchgate.net |

| 844-TFM | Mycobacterium abscessus | A more potent analog of MMV688844 with bactericidal and antibiofilm activity. asm.orgresearchgate.netmdpi.com | Represents an improved version of the lead compound with enhanced potential for treating biofilm-associated infections. |

Investigation of Acquired Drug Resistance Mechanisms at the Molecular Level

Understanding the mechanisms of acquired resistance is fundamental for the development of durable antimicrobial agents. For the piperidine-4-carboxamide (P4C) class, investigations have successfully pinpointed the molecular basis of resistance in M. abscessus. asm.orgnih.gov

Spontaneous resistant mutants of M. abscessus were generated by culturing the bacteria on agar (B569324) containing compound MMV688844. nih.gov Resistant colonies were found to emerge at a relatively low frequency of 10⁻⁸ per colony-forming unit (CFU). asm.orgnih.gov Whole-genome sequencing of these resistant strains consistently revealed missense mutations in gyrA and gyrB, the genes that encode the subunits of the DNA gyrase enzyme. asm.orgnih.gov This finding strongly indicated that DNA gyrase is the primary target of this compound class. asm.org

Further characterization of the resistant mutants showed a 2- to more than 8-fold increase in the MIC of MMV688844. nih.gov A similar experiment with the more potent analog, 844-TFM, also yielded resistant colonies at the same frequency (10⁻⁸/CFU), with missense mutations again located in gyrA and gyrB and MIC increases ranging from 3- to over 66-fold. nih.gov

Biochemical studies using recombinant M. abscessus DNA gyrase confirmed these genetic findings. The P4C compounds were shown to inhibit the activity of the normal, wild-type DNA gyrase but were ineffective against a mutant version of the enzyme (GyrA D91N) that harbored a resistance-conferring mutation. asm.org This provides conclusive evidence that P4Cs function by inhibiting DNA gyrase and that specific mutations in this target enzyme lead to drug resistance. asm.org

Importantly, P4C-resistant strains displayed limited cross-resistance to the fluoroquinolone moxifloxacin, which also targets DNA gyrase, and no cross-resistance to SPR719, another novel DNA gyrase inhibitor. asm.orgnih.govresearchgate.net This suggests that the binding site or mechanism of action of P4Cs on the DNA gyrase is distinct from these other inhibitors.

| Mechanism | Details | Key Findings |

|---|---|---|

| Target Modification | Missense mutations in genes encoding the subunits of DNA gyrase. asm.orgnih.gov | Specific mutations identified in gyrA and gyrB. nih.gov |

| Frequency of Resistance | Spontaneous resistance emerges at a frequency of 10⁻⁸/CFU for both MMV688844 and 844-TFM. nih.gov | Indicates a moderate barrier to the development of resistance. |

| Phenotypic Effect | Resistant mutants exhibit a 2- to >66-fold increase in MIC values. nih.gov | Confirms the functional impact of the genetic mutations. |

| Cross-Resistance Profile | Limited cross-resistance to moxifloxacin; no cross-resistance to SPR719. asm.org | Suggests a distinct binding interaction with DNA gyrase compared to other inhibitors. asm.org |

Computational Chemistry and in Silico Modeling for N,n Diethylpiperidine 4 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. researchgate.netopenaccessjournals.com This method is instrumental in elucidating the binding modes and affinities of N,N-diethylpiperidine-4-carboxamide and its analogs.

Research has shown that the piperidine-4-carboxamide scaffold is a versatile structural motif for targeting various proteins. Molecular docking studies have been successfully employed to understand how derivatives of this scaffold interact with key biological targets. For example, docking simulations have revealed the interactions of piperidine-4-carboxamide derivatives with kinases like VEGFR-2, ERK-2, and Abl-1. nih.gov These studies help to visualize how the ligand fits into the binding pocket and which residues are critical for its affinity.

In a study focused on developing multi-kinase inhibitors, a representative compound from a series of N-(2-aminoethyl)piperidine-4-carboxamide derivatives was analyzed through molecular docking. nih.gov The simulations disclosed specific interactions with the active sites of VEGFR-2, ERK-2, and Abl-1 kinases, suggesting that the compound's biological activity stems from the collaborative inhibition of these targets. nih.gov

Similarly, in the pursuit of selective sigma-1 (σ1) receptor ligands, new piperidine-4-carboxamide derivatives were designed and evaluated. nih.gov Docking models were used to understand the structure-activity relationships, revealing that specific substitutions on the amide nitrogen and the piperidine (B6355638) nitrogen could significantly enhance affinity and selectivity. For instance, a tetrahydroquinoline derivative with a 4-chlorobenzyl group on the piperidine nitrogen showed very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable selectivity ratio. nih.gov

Furthermore, a novel secretory glutaminyl cyclase (sQC) inhibitor featuring a piperidine-4-carboxamide moiety was identified through high-throughput virtual screening and subsequently analyzed using molecular docking. nih.gov These simulations provided detailed, atomic-level insights into how the inhibitor, Cpd-41, binds within the sQC active site. nih.gov The unique binding mode observed in these studies highlights the potential of this scaffold for designing new high-affinity sQC inhibitors for conditions like Alzheimer's disease. nih.gov

Table 1: Examples of Molecular Docking Studies on Piperidine-4-Carboxamide Derivatives

| Derivative Scaffold | Protein Target(s) | Key Findings from Docking | Reference |

|---|---|---|---|

| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | Disclosed specific interactions within the kinase active sites, suggesting a multi-target inhibition mechanism. | nih.gov |

| Piperidine-4-carboxamide with N-benzylcarboxamide variations | σ1 and σ2 receptors | Identified key substitutions enhancing σ1 affinity and selectivity. A tetrahydroquinoline derivative (2k) showed a Ki of 3.7 nM for σ1. | nih.gov |

| Piperidine-4-carboxamide (Cpd-41) | Secretory glutaminyl cyclase (sQC) | Provided atomistic details of the binding mode in the sQC active site, identifying it as an attractive candidate for inhibitor design. | nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms over time, helping to assess the stability of the docked pose and understand the conformational changes in both the ligand and the protein upon binding.

In the investigation of the piperidine-4-carboxamide-based inhibitor (Cpd-41) for secretory glutaminyl cyclase (sQC), MD simulations were performed to complement the docking studies. nih.gov These simulations provided a deeper understanding of the dynamic nature of the binding, confirming that the interactions observed in the static docking model were stable over the simulation time. This analysis is crucial for validating the binding hypothesis and ensuring that the designed inhibitor can maintain its key interactions in a more realistic, dynamic environment. nih.gov

Similarly, MD simulations have been used to evaluate the stability of homology models of protein kinases, which are then used for virtual screening. In one such study targeting AXL kinase, MD simulations using Desmond software were employed to confirm the stability of the developed protein models before proceeding with docking-based virtual screening. researchgate.net This ensures the quality of the protein structure used for identifying potential inhibitors, which could include piperidine-4-carboxamide scaffolds.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. wikipedia.org DFT allows for the calculation of various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and vibrational frequencies. wikipedia.orgscirp.org

For piperidine-4-carboxamide derivatives, DFT calculations can provide valuable information. For example, theoretical calculations can be used to:

Determine Stable Conformations: By performing a potential energy surface (PES) scan, researchers can identify the most stable geometric conformation of the molecule. researchgate.net

Analyze Vibrational Spectra: Calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.net

Predict Reactive Sites: The Fukui function, derived from population analysis, can be calculated to predict which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack, guiding chemical modifications. scirp.orgresearchgate.net

Elucidate Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's electronic properties and reactivity. researchgate.net

While specific DFT studies on this compound are not widely published, the methodology is routinely applied to similar heterocyclic compounds to understand their fundamental chemical properties, which in turn informs drug design. scirp.orgresearchgate.net

Predictive Modeling for Biological Activity and Pharmacokinetic Parameters

Predictive modeling uses computational algorithms to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models correlate the chemical structure of a compound with its biological activity or pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

In the development of multikinase inhibitors based on the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, a support vector machine (SVM) model was used in combination with similarity searching and molecular docking to discover an active scaffold. nih.gov This approach demonstrates how machine learning models can be integrated into the discovery pipeline to identify promising candidates from large datasets.

Predictive in silico models are also crucial for assessing the "drug-likeness" of new compounds. For newly designed oxazolo[5,4-d]pyrimidine (B1261902) derivatives, in silico prediction of physicochemical and pharmacokinetic (ADME) properties was performed to evaluate their potential as drug candidates. mdpi.com Such analyses are standard practice and would be applied to novel this compound derivatives to flag potential liabilities like poor solubility or metabolic instability early in the design process.

A study on a piperidine-4-carboxamide analog active against Mycobacterium abscessus characterized its pharmacokinetic properties. asm.org While these were experimental, the data obtained (e.g., solubility, plasma stability, clearance) are precisely the parameters that computational ADME models aim to predict. For example, the lead compound showed limited permeability and metabolic instability in a mouse model, issues that could potentially be predicted and addressed using in silico tools in the next design cycle. asm.org

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of a Piperidine-4-Carboxamide Analog (844-TFM)

| Pharmacokinetic Property | Value | Reference |

|---|---|---|

| Solubility (pH 7.4) | 390.0 µM | asm.org |

| PAMPA Permeability (LogPe) | -5.7 | asm.org |

| Mouse Hepatic Microsomes Stability (t1/2) | 5.2 min | asm.org |

| Plasma Stability (Human, 24h) | ~80% remaining | asm.org |

Virtual Screening and Rational Library Design for Novel Piperidine-4-Carboxamide Scaffolds

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. psu.edu The piperidine-4-carboxamide scaffold can serve as a starting point for both virtual screening and the rational design of focused chemical libraries.

A prime example is the discovery of a piperidine-4-carboxamide sQC inhibitor (Cpd-41) through a pharmacophore-assisted high-throughput virtual screening. nih.gov In this approach, a 3D pharmacophore model was created based on known inhibitors, and this model was used as a filter to screen a large compound database, leading to the identification of this novel scaffold. nih.gov

Rational library design involves creating a focused set of new compounds based on a known active scaffold, like piperidine-4-carboxamide. nih.govdokumen.pub By systematically modifying different parts of the molecule (e.g., the piperidine ring, the diethylamide group, or substituents on the ring), a library of derivatives can be designed. These virtual libraries can then be docked into a target's active site to prioritize which compounds to synthesize. This approach was implicitly used in the design of new sigma receptor ligands, where different cyclic and linear moieties were substituted for an N-benzylcarboxamide group to explore the chemical space and improve affinity. nih.gov This structured exploration allows for the efficient development of structure-activity relationships and the optimization of lead compounds.

Development of Advanced Piperidine 4 Carboxamide Derivatives and Formulation Strategies

Design and Synthesis of Chemically Diverse Analogs for Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound to produce a clinical candidate. For the piperidine-4-carboxamide class, this process involves the rational design and synthesis of diverse analogs to establish robust Structure-Activity Relationships (SAR). These studies explore how specific structural changes influence potency, selectivity, and pharmacokinetic properties. eurekaselect.comnih.govresearchgate.net

Key strategies in the lead optimization of piperidine-4-carboxamide derivatives include:

Modification of the Piperidine (B6355638) Nitrogen: The nitrogen atom of the piperidine ring is a common point for introducing structural diversity. Attaching various substituents, such as benzyl (B1604629) or substituted benzyl groups, can significantly impact receptor binding affinity and selectivity. units.it For instance, in a series of sigma-1 (σ1) receptor ligands, substituting the N-benzylcarboxamide group with different cyclic or linear moieties was explored. units.it The presence of a 4-chlorobenzyl group on the piperidine nitrogen in one derivative resulted in very high σ1 affinity (Ki = 3.7 nM) and a remarkable selectivity ratio of 351 over the σ2 subtype. units.it

Substitution on Aromatic Rings: Many piperidine-4-carboxamide derivatives feature an aromatic ring attached to the carboxamide nitrogen. Altering the substituents on this ring is a powerful tool for optimizing activity. In the development of inhibitors against Mycobacterium abscessus, a piperidine-4-carboxamide hit (compound 844) was identified. asm.orgnih.gov By substituting a chlorine atom on the phenyl moiety with a trifluoromethyl group, researchers developed an analog, 844-TFM, which was approximately eight times more potent. asm.org

Alteration of the Carboxamide Group: The amide bond itself can be modified to enhance stability or alter binding interactions. α-methylation of the amide bond has been shown to sterically shield it from enzymatic cleavage, leading to increased plasma stability and improved oral bioavailability, albeit with a slight decrease in antibacterial activity. nih.gov

Introduction of Polar or Heterocyclic Groups: To improve physicochemical properties like solubility and metabolic stability, researchers have replaced lipophilic phenyl rings with aliphatic heterocyclic rings. nih.govacs.org In one study, replacing a phenyl ring with a cyclohexyl or tetrahydropyran (B127337) ring resulted in equipotent compounds. nih.gov Further introduction of polar basic amines, such as in piperidine or piperazine (B1678402) analogs, led to only a slight loss of potency while offering anchor points for further structural modifications. nih.govacs.org

The following table summarizes the findings from various lead optimization studies on piperidine-4-carboxamide derivatives.

| Compound Series/Analog | Target/Application | Key Structural Modification | Research Finding | Reference |

|---|---|---|---|---|

| 844-TFM | Anti-Mycobacterium abscessus | Substitution of a phenyl chlorine with a trifluoromethyl group. | Resulted in an ~8-fold increase in potency compared to the parent compound 844. | asm.org |

| Tetrahydroquinoline derivative (2k) | Sigma-1 (σ1) Receptor Ligand | 4-chlorobenzyl moiety on the piperidine nitrogen and a tetrahydroquinoline group on the amide nitrogen. | Exhibited very high σ1 affinity (Ki = 3.7 nM) and high selectivity (351-fold) over the σ2 receptor. | units.it |

| α-methylated analog (5t) | Anti-Mycobacterium abscessus | Methyl group at the α-carbon of the amide carbonyl. | Slight drop in activity but a significant increase in mouse plasma stability and oral bioavailability. | nih.gov |

| Piperidine analog (23a) | Acid Ceramidase Inhibitor | Replacement of a phenyl ring with a piperidine ring. | Demonstrated potent inhibition (IC50 = 0.080 μM), serving as a novel scaffold for further optimization. | nih.govacs.org |

| Arylpiperazine-pyrimidine derivative (16d) | Antidepressant | Coupling of a pyrimidine-4-carboxamide (B1289416) core with an arylpiperazine moiety. | Identified as a promising lead compound with good in vitro receptor binding and in vivo activity. | bohrium.com |

Prodrug Design for Enhanced Bioavailability and Targeted Delivery

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical and pharmacokinetic properties of active drug molecules, such as poor solubility, chemical instability, or lack of site-specific delivery. mdpi.comnih.govurjc.es A prodrug is a biologically inert compound that is converted into the pharmacologically active agent in the body through metabolic processes. mdpi.comurjc.es This strategy is particularly relevant for piperidine-4-carboxamide derivatives that may exhibit formulation or bioavailability challenges.

A key objective of prodrug design is to enhance aqueous solubility, which is crucial for parenteral formulations and can improve oral absorption. mdpi.comgoogle.com This is often achieved by attaching ionizable promoieties like phosphate (B84403) or amino acid groups. mdpi.comgoogle.com Another goal is to increase lipophilicity to improve membrane permeability, which is essential for oral bioavailability. rutgers.edu

A notable example involves the development of TXY541, a prodrug of the FtsZ-targeting antibacterial agent PC190723. bohrium.com The parent compound, a benzamide (B126) derivative, suffered from poor formulation properties. TXY541 was synthesized as a 1-methylpiperidine-4-carboxamide (B1362588) derivative of PC190723 to improve its drug-like characteristics. bohrium.com This modification resulted in a 143-fold enhancement in solubility in an acidic aqueous vehicle compared to the parent drug. bohrium.com In vivo, TXY541 is designed to be rapidly and efficiently converted back to the active compound, PC190723. Pharmacokinetic studies in mice showed that TXY541 is rapidly converted to PC190723, with a conversion half-life of about 3.4 minutes in mouse serum, suggesting an enzyme-catalyzed process. bohrium.com This rapid conversion ensures that the active drug is available systemically to exert its antibacterial effect. bohrium.com

The following table compares the properties of the parent drug PC190723 and its prodrug TXY541.

| Compound | Role | Key Feature | Observed Benefit | Reference |

|---|---|---|---|---|